molecular formula C9H10N2O2 B13072027 4-Amino-3-(2-hydroxyethoxy)benzonitrile

4-Amino-3-(2-hydroxyethoxy)benzonitrile

Cat. No.: B13072027
M. Wt: 178.19 g/mol
InChI Key: IKDRDQNSXGVREI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Amino-3-(2-hydroxyethoxy)benzonitrile can be achieved through various synthetic routes. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a phase transfer catalyst and a solvent such as DMF (dimethylformamide). The reaction is typically carried out at elevated temperatures (around 135°C) for several hours .

Industrial Production Methods

In industrial settings, the synthesis of benzonitriles often involves the use of green chemistry approaches. For example, ionic liquids can be used as recycling agents to facilitate the reaction and simplify the separation process. This method eliminates the need for metal salt catalysts and allows for the recovery and reuse of the ionic liquid .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(2-hydroxyethoxy)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted derivatives of the original compound. These products have diverse applications in different fields .

Mechanism of Action

The mechanism of action of 4-Amino-3-(2-hydroxyethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups involved. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-3-(2-hydroxyethoxy)benzonitrile include:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique reactivity and selectivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

4-amino-3-(2-hydroxyethoxy)benzonitrile

InChI

InChI=1S/C9H10N2O2/c10-6-7-1-2-8(11)9(5-7)13-4-3-12/h1-2,5,12H,3-4,11H2

InChI Key

IKDRDQNSXGVREI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)OCCO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.